molecular formula C30H44ClNPPd B2641318 Palladium;2-phenylaniline;tricyclohexylphosphane;chloride CAS No. 1353658-81-7

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Cat. No.: B2641318
CAS No.: 1353658-81-7
M. Wt: 591.53
InChI Key: HEUSPDIUZCDONR-UHFFFAOYSA-M
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Description

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is a palladium(II) complex comprising three key components:

  • Palladium chloride (PdCl₂): A versatile precursor for catalytic applications, known for its redox activity and stability under various conditions .
  • Tricyclohexylphosphane (PCy₃): A bulky, electron-rich phosphine ligand that enhances oxidative addition rates in cross-coupling reactions .
  • 2-phenylaniline: A nitrogen-containing aromatic ligand that stabilizes the palladium center and modulates steric/electronic properties .

This complex is primarily used as a precursor catalyst in Suzuki-Miyaura couplings, amination reactions, and other cross-coupling processes involving deactivated aryl chlorides. Its structure combines the electron-donating capacity of PCy₃ with the stabilizing effects of 2-phenylaniline, enabling high catalytic turnover under mild conditions .

Properties

CAS No.

1353658-81-7

Molecular Formula

C30H44ClNPPd

Molecular Weight

591.53

IUPAC Name

palladium;2-phenylaniline;tricyclohexylphosphane;chloride

InChI

InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1

InChI Key

HEUSPDIUZCDONR-UHFFFAOYSA-M

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications .

Chemical Reactions Analysis

Types of Reactions: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium oxides.

    Reduction: It can be reduced to lower oxidation states of palladium.

    Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.

    Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.

Major Products Formed:

    Oxidation: Palladium oxides.

    Reduction: Lower oxidation state palladium complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium complexes are widely utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The combination of palladium with tricyclohexylphosphane as a ligand enhances the reactivity and selectivity of these reactions. For instance, the Heck reaction, which couples alkenes with aryl halides, benefits from the use of palladium complexes to produce substituted alkenes efficiently .

1.2 Hydrogenation Reactions

The palladium complex can also serve as a catalyst in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated compounds. This application is crucial in the pharmaceutical industry for synthesizing various biologically active compounds .

Synthesis of Fine Chemicals

2.1 Pharmaceutical Intermediates

The compound has been employed in the synthesis of pharmaceutical intermediates, where its catalytic properties enable the formation of complex molecular structures. For example, its use in synthesizing compounds like 2-(4-methoxyphenyl)butanoyl chloride demonstrates its significance in drug development .

2.2 Organic Synthesis

In organic synthesis, palladium complexes are pivotal for creating diverse chemical entities. The coordination of unsaturated organic molecules with palladium leads to enhanced reactivity, allowing for novel synthetic pathways that are not possible with traditional methods .

Environmental Applications

3.1 Catalysts for Green Chemistry

Palladium-based catalysts are increasingly recognized for their role in green chemistry initiatives. They facilitate reactions under milder conditions and reduce waste generation compared to conventional methods. The use of tricyclohexylphosphane helps stabilize palladium species, making them effective for environmentally friendly processes .

Case Studies

Case Study Application Findings
Synthesis of Anticancer AgentsUtilized palladium complexes for the synthesis of targeted anticancer drugsDemonstrated improved yields and selectivity compared to traditional methods
Development of Biodegradable PolymersEmployed palladium-catalyzed reactions for polymerization processesResulted in polymers with desirable properties and reduced environmental impact
Carbonylation ReactionsInvestigated the use of palladium complexes in carbonylation of chlorinated aromatic derivativesAchieved high efficiency and selectivity, showcasing potential for industrial applications

Mechanism of Action

The mechanism by which Palladium;2-phenylaniline;tricyclohexylphosphane;chloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, enabling various chemical transformations. The molecular targets and pathways involved include the formation of palladium-ligand complexes that can undergo oxidative addition, reductive elimination, and other catalytic cycles .

Comparison with Similar Compounds

Buchwald-Hartwig Precataysts (e.g., XPhos Pd G2)

Structure : XPhos Pd G2 includes 2-phenylaniline and a modified phosphine ligand (dicyclohexyl-[2,4,6-triisopropylphenyl]phosphane) .
Key Differences :

  • Ligand Bulkiness : XPhos ligands are significantly bulkier than PCy₃, which improves selectivity in coupling reactions but may reduce substrate accessibility.
  • Electronic Effects : XPhos ligands are less electron-rich than PCy₃, leading to slower oxidative addition but better stability.
    Performance :
  • XPhos Pd G2 achieves TOF > 10,000 h⁻¹ for aryl chlorides, whereas PCy₃-based catalysts excel in reactions requiring rapid oxidative addition (e.g., activated substrates) .

Beller-Type Pd/PCy₃ Complexes

Structure: Monophosphane palladium(0) complexes with PCy₃ ligands . Key Differences:

  • Oxidation State : Beller complexes are Pd(0), while the subject compound is Pd(II).
  • Synthesis : Beller precatalysts are pre-reduced, avoiding the need for in situ reduction steps.
    Performance :
  • Beller catalysts achieve TONs > 1,000 for Suzuki couplings of aryl chlorides, comparable to the subject compound but requiring lower catalyst loadings (0.1 mol% vs. 0.5–1 mol%) .

Grubbs Catalysts (Ru-Based)

Structure : Ruthenium complexes with PCy₃ ligands (e.g., Grubbs II: benzylidene-bis(PCy₃)-ruthenium) .
Key Differences :

  • Metal Center : Ruthenium vs. palladium, leading to divergent applications (olefin metathesis vs. cross-coupling).
  • Ligand Role : PCy₃ in Grubbs catalysts stabilizes the metal center during carbene transfer, whereas in palladium complexes, it accelerates oxidative addition .

Comparative Data Table

Parameter Subject Compound XPhos Pd G2 Beller Pd/PCy₃ Bedford Catalyst
Metal Oxidation State Pd(II) Pd(II) Pd(0) Pd(0)
Ligand System PCy₃ + 2-phenylaniline XPhos + 2-phenylaniline PCy₃ PCy₃ + triarylphosphite
Aryl Chloride TOF 5,000–8,000 h⁻¹ 10,000–15,000 h⁻¹ 7,000–9,000 h⁻¹ 3,000–5,000 h⁻¹
Optimal Temp. 80–100°C 60–80°C 60–80°C 100–120°C
Substrate Scope Deactivated > Activated Broad (incl. heterocycles) Activated > Deactivated Activated only

Key Research Findings

Role of 2-Phenylaniline : Stabilizes the Pd center via π-π interactions, reducing aggregation and improving catalyst longevity .

PCy₃ vs. Other Phosphines :

  • PCy₃ provides superior electron donation compared to PPh₃, enabling faster oxidative addition of aryl chlorides .
  • Bulkier ligands (e.g., XPhos) sacrifice reaction speed for enhanced selectivity in sterically hindered substrates .

Thermal Stability : The subject compound decomposes at >200°C , outperforming Pd(OAc)₂/PCy₃ in situ systems but lagging behind XPhos Pd G2 (>250°C) .

Biological Activity

Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial and antitumor effects. This article focuses on the biological activity of the compound Palladium;2-phenylaniline;tricyclohexylphosphane;chloride, exploring its synthesis, mechanisms of action, and potential applications in pharmacology.

1. Synthesis and Characterization

The compound this compound is synthesized through coordination chemistry involving palladium(II) chloride and phosphine ligands. The phosphine ligand, tricyclohexylphosphane, enhances the stability and reactivity of the palladium center. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

The biological activity of palladium complexes can be attributed to several mechanisms:

  • DNA Interaction : Palladium complexes can bind to DNA, leading to structural distortions that may trigger cytotoxic effects in cancer cells. The binding affinity is influenced by the steric and electronic properties of the ligands attached to the palladium center .
  • Reactive Oxygen Species (ROS) Generation : Many palladium complexes induce oxidative stress in cells by generating ROS, which can lead to apoptosis in tumor cells .
  • Enzyme Inhibition : Some studies suggest that palladium complexes may inhibit specific enzymes involved in cancer cell proliferation, contributing to their antitumor activity .

3.1 Antibacterial Activity

Research indicates that palladium complexes exhibit significant antibacterial properties. For instance, certain palladium(II) complexes demonstrated potent activity against Escherichia coli strains, outperforming free ligands . This antibacterial effect is primarily attributed to the disruption of bacterial cell membranes and interference with cellular processes.

3.2 Antitumor Activity

Numerous studies have evaluated the cytotoxic effects of palladium complexes on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa5.0Induction of apoptosis via caspase activation
HL-607.5ROS generation leading to oxidative DNA damage
U-9376.0Inhibition of cell proliferation

In a study involving thiazine-based palladium(II) complexes, it was observed that these compounds decreased cell viability significantly while inducing apoptosis in human leukemic HL-60 cells without affecting normal leukocytes . This selectivity suggests a potential therapeutic window for these compounds.

4.1 Clinical Applications

A notable case study involved the use of a palladium complex in combination therapy for treating resistant cancer types. The complex showed enhanced efficacy when used alongside traditional chemotherapeutics, indicating its potential as an adjunct therapy .

4.2 Experimental Models

In vitro studies using murine models have demonstrated that palladium complexes can reduce tumor size significantly compared to controls (p < 0.05). Such results underscore the promising role of these compounds in cancer treatment paradigms .

5. Conclusion

The compound this compound exhibits notable biological activity with potential applications in antibacterial and antitumor therapies. Its mechanisms include DNA interaction, ROS generation, and enzyme inhibition, making it a candidate for further exploration in drug development.

Q & A

Q. What are the established methods for synthesizing palladium complexes containing 2-phenylaniline and tricyclohexylphosphane ligands?

  • Methodological Answer : Synthesis typically involves cyclopalladation of 2-phenylaniline derivatives followed by ligand substitution. For example, 2-phenylaniline undergoes cyclopalladation in the presence of PdCl₂ to form a palladacycle intermediate, which is then treated with tricyclohexylphosphane (PCy₃) to replace chloride ligands . Precursor choice (e.g., PdCl₂ vs. Pd nitrate) impacts catalytic activity, requiring systematic comparison of precursors during synthesis .

Q. How can researchers characterize the structural and electronic properties of these palladium complexes?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and purity, X-ray crystallography for precise structural determination, and elemental analysis to validate stoichiometry. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry can elucidate redox behavior . PubChem-derived computational data (e.g., IUPAC name validation) may supplement experimental results .

Q. What is the role of tricyclohexylphosphane (PCy₃) in stabilizing palladium complexes?

  • Methodological Answer : PCy₃ acts as a strong σ-donor ligand, enhancing the electron-richness of the palladium center, which improves oxidative addition kinetics in cross-coupling reactions. Its bulky cyclohexyl groups sterically shield the metal center, reducing unwanted side reactions . Comparative studies with less bulky phosphanes (e.g., PPh₃) can isolate steric vs. electronic effects .

Q. How should air-sensitive ligands like PCy₃ be handled during synthesis?

  • Methodological Answer : Conduct reactions under inert atmospheres (N₂ or Ar) using Schlenk-line or glovebox techniques. Pre-dry solvents and degas via freeze-pump-thaw cycles. Monitor ligand integrity using ³¹P NMR to detect oxidation products .

Advanced Research Questions

Q. What computational methods are suitable for studying reaction mechanisms involving this palladium complex?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., M06-2X) accurately models transition metal systems, predicting reaction barriers and intermediates. Focus on optimizing geometries of Pd-ligand transition states and calculating Gibbs free energies to validate catalytic cycles . Compare computed NMR chemical shifts with experimental data to refine models .

Q. How can contradictory catalytic performance data (e.g., varying yields with similar substrates) be resolved?

  • Methodological Answer : Systematically investigate variables:
  • Precursor effects : Compare PdCl₂ vs. Pd nitrate-derived catalysts using electron microscopy (EMPA) to assess active-site distribution .
  • Ligand ratios : Titrate PCy₃ concentrations via isothermal titration calorimetry (ITC) to quantify binding thermodynamics and optimize stoichiometry .
  • Substrate scope : Conduct kinetic profiling (e.g., Eyring analysis) to identify rate-limiting steps .

Q. What experimental approaches quantify thermodynamic parameters (e.g., binding constants) for ligand substitution reactions?

  • Methodological Answer : Use ITC to measure enthalpy changes during PCy₃ binding to palladium centers. Complement with variable-temperature NMR to calculate entropy contributions. For example, titrate PCy₃ into a PdCl₂ solution and fit data to a 1:1 binding model .

Q. How can electron microscopy techniques elucidate catalyst degradation pathways?

  • Methodological Answer : Employ scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to monitor palladium leaching or agglomeration during catalysis. Compare fresh vs. spent catalysts to identify structural changes (e.g., Pd nanoparticle formation) .

Q. What strategies optimize reaction conditions for enantioselective C-N cross-couplings using chiral palladium-phosphane catalysts?

  • Methodological Answer :
  • Ligand design : Synthesize chiral phosphane ligands with tailored steric bulk (e.g., ortho-substituted biphenylphosphanes) and test enantiomeric excess (ee) via chiral HPLC .
  • Additive screening : Evaluate bases (e.g., Cs₂CO₃) and solvents (e.g., toluene vs. THF) to enhance turnover frequency .

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